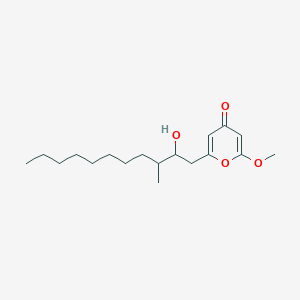
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is an organic compound with a complex structure that includes a pyranone ring substituted with hydroxy, methoxy, and methylundecyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用機序
The mechanism of action of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Shares a similar hydroxy and methyl structure but lacks the pyranone ring.
2-Hydroxy-3-methylbenzaldehyde: Contains a hydroxy and methyl group on a benzene ring, differing in its aromatic structure.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Features a cyclopentenone ring with hydroxy and methyl groups, differing in ring size and saturation.
Uniqueness
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
CAS番号 |
922172-20-1 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-(2-hydroxy-3-methylundecyl)-6-methoxypyran-4-one |
InChI |
InChI=1S/C18H30O4/c1-4-5-6-7-8-9-10-14(2)17(20)13-16-11-15(19)12-18(21-3)22-16/h11-12,14,17,20H,4-10,13H2,1-3H3 |
InChIキー |
OBQVDTUWHQPPCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)C(CC1=CC(=O)C=C(O1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
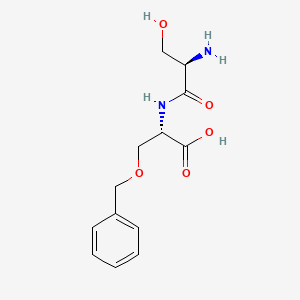

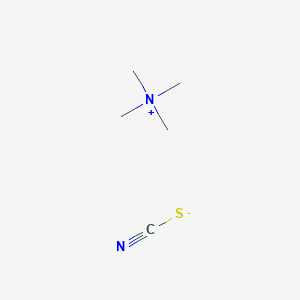
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
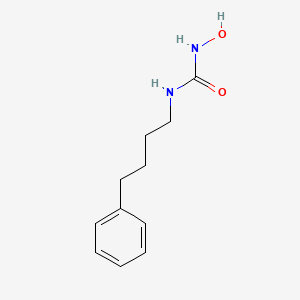
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
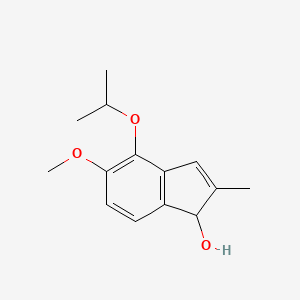
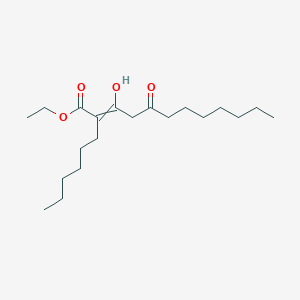
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
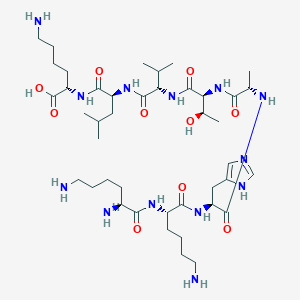
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)
